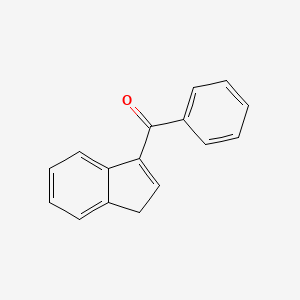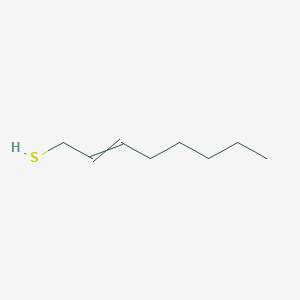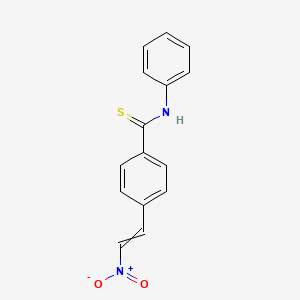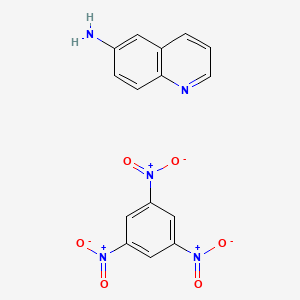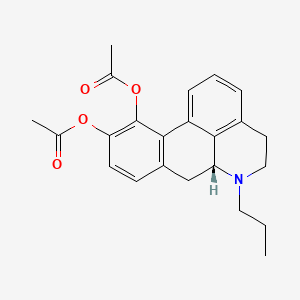
Noraporphine-10,11-diol, 6-propyl-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noraporphine-10,11-diol, 6-propyl-, diacetate is a chemical compound with the molecular formula C23H25NO4 It is a derivative of the aporphine alkaloid family, characterized by its complex structure containing multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noraporphine-10,11-diol, 6-propyl-, diacetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the core structure: The core aporphine structure is synthesized through a series of cyclization reactions.
Functional group modifications:
Introduction of the propyl group: The propyl group is added at the 6 position via alkylation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Noraporphine-10,11-diol, 6-propyl-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Noraporphine-10,11-diol, 6-propyl-, diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex aporphine derivatives and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its pharmacological properties, including its effects on the central nervous system and potential use in treating neurological disorders.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Noraporphine-10,11-diol, 6-propyl-, diacetate involves its interaction with specific molecular targets in the body. It primarily acts on dopamine receptors, modulating dopaminergic signaling pathways. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Noraporphine-10,11-diol, 6-propyl-, diacetate is compared with other similar compounds such as:
Apomorphine: A well-known dopamine agonist with similar structural features but different pharmacological properties.
Propylnorapomorphine: Another aporphine derivative with distinct effects on the central nervous system.
N-n-propylnorapomorphine: Known for its dopaminergic activity and use in research on neurological disorders.
Each of these compounds has unique properties and applications, highlighting the versatility and potential of this compound in scientific research.
Properties
CAS No. |
61389-36-4 |
|---|---|
Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[(6aR)-11-acetyloxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate |
InChI |
InChI=1S/C23H25NO4/c1-4-11-24-12-10-16-6-5-7-18-21(16)19(24)13-17-8-9-20(27-14(2)25)23(22(17)18)28-15(3)26/h5-9,19H,4,10-13H2,1-3H3/t19-/m1/s1 |
InChI Key |
XIUGOOSNVROHDP-LJQANCHMSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
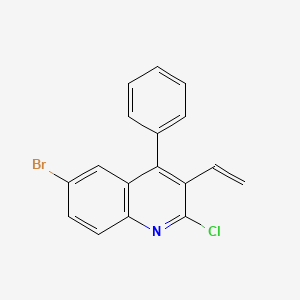
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)
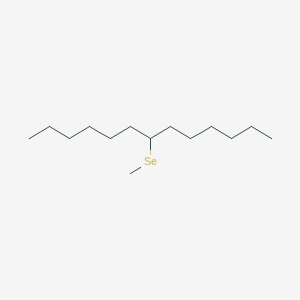

![N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan](/img/structure/B14568160.png)
![1,1'-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14568174.png)
stannane](/img/structure/B14568175.png)
